molecular formula C12H11NO2 B101500 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone CAS No. 19212-42-1

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Cat. No. B101500
CAS RN: 19212-42-1
M. Wt: 201.22 g/mol
InChI Key: LWPHDEBMXBDBBO-UHFFFAOYSA-N
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Description

The compound "1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as substituted phenyl groups and ethanone functionalities. These compounds are of interest due to their potential applications in nonlinear optics, as well as their antimicrobial and antineoplastic activities .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of various reagents to introduce the desired substituents onto the core structure. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was achieved by cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone was performed using a reaction involving triethylamine in ethanol under reflux conditions . These methods could potentially be adapted for the synthesis of "1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and computational methods. For example, the structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined by X-ray diffraction, and its geometry was optimized using computational methods . The molecular structure and vibrational frequencies of other related compounds were also investigated using Gaussian09 software, and the results were in agreement with experimental data . These studies provide insights into the geometric parameters and electronic distribution within the molecules, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through molecular docking studies and analysis of frontier molecular orbitals. The HOMO-LUMO gap is indicative of the charge transfer within the molecule and its potential reactivity. For instance, the negative charge in related compounds is often localized over the carbonyl group, making it a site for electrophilic attack, while the positive regions are localized over nitrogen atoms, indicating potential sites for nucleophilic attack . These findings suggest that "1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone" may also exhibit similar reactivity patterns, which could be exploited in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to assess their potential applications. The optical properties, such as UV-visible absorption and fluorescence, are particularly relevant for compounds with potential use in optical materials. For example, novel heterocyclic compounds have been synthesized and characterized for their transparency in the visible region and thermal stability . The antimicrobial activity of some compounds has also been evaluated, showing promising results against various bacterial and fungal strains . These studies provide a foundation for understanding the properties of "1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone" and its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Applications

  • Microwave-Assisted Synthesis : A study by Mahmoud et al. (2021) explored the microwave-assisted one-pot three-component synthesis of thiazolyl(hydrazonoethyl)thiazoles using a similar isoxazole as a building block. This method showed promise for the rapid synthesis of potential anti-breast cancer agents, highlighting the versatility of isoxazole derivatives in medicinal chemistry synthesis (Mahmoud et al., 2021).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Jawad et al. (2020) synthesized a triazole derivative that acted as an effective corrosion inhibitor for mild steel in a hydrochloric acid environment. This research underlines the potential of using isoxazole and triazole derivatives in the development of new corrosion inhibitors, showcasing the compound's application in industrial material protection (Jawad et al., 2020).

Pharmacology and Biomedical Research

  • Antituberculosis and Cytotoxicity Studies : A study by Chitra et al. (2011) on heteroarylthioquinoline derivatives, synthesized from a compound structurally similar to 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, showed significant activity against Mycobacterium tuberculosis. This underscores the potential of these compounds in developing new antituberculosis drugs (Chitra et al., 2011).

  • Antimicrobial Activity : Kumar et al. (2019) synthesized isoxazole derivatives demonstrating in vitro antimicrobial activity against various bacterial and fungal organisms. The study emphasizes the compound's utility in the development of new antimicrobial agents (Kumar et al., 2019).

  • Cytotoxic Evaluation : The synthesis of novel 1,3,4-oxadiazole derivatives and their cytotoxic evaluation against human carcinoma cell lines by Adimule et al. (2014) highlight the potential application of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone derivatives in cancer research (Adimule et al., 2014).

properties

IUPAC Name

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPHDEBMXBDBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312475
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

CAS RN

19212-42-1
Record name 19212-42-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pentane-2,4-dione (13.23 g, 0.132 mol) and triethylamine (13.35 g, 0.132 mol) in ethanol was added α-chlorobenzaldehyde oxime (13.70 g, 0.088 mol) at room temperature. The reaction mixture was stirred overnight at room temperature. To the reaction was added ethyl acetate and saturated aqueous NaCl. The organic phase was washed with saturated aqueous NaCl (twice) and dried with MgSO4, and the organic solvent was removed under reduced pressure to provide 17.7 g of the title compound. The yield was 100%.
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100%

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